
8-Bromoquinoline-4-carbaldehyde
Overview
Description
8-Bromoquinoline-4-carbaldehyde (CAS: 898391-87-2) is a brominated quinoline derivative with the molecular formula C₁₀H₆BrNO and a molecular weight of 236.06 g/mol . It features a bromine atom at the 8-position of the quinoline ring and a formyl (-CHO) group at the 4-position. This compound exhibits notable biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) . Its affinity for copper(II) ions enables the formation of coordination complexes, which may enhance its antimicrobial properties . Structural studies using X-ray crystallography confirm the absence of nitrogen or sulfur atoms in its crystal lattice, as supported by FTIR and elemental analysis .
Preparation Methods
Synthetic Routes to 8-Bromoquinoline-4-carbaldehyde
Direct Bromination of Quinoline-4-carbaldehyde
One classical approach involves starting from quinoline-4-carbaldehyde and performing regioselective bromination at the 8-position. The bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in suitable solvents like DMF or acetonitrile under controlled temperature conditions.
- Reaction conditions: Bromination with NBS in DMF at room temperature or slightly elevated temperatures.
- Outcome: Selective monobromination at the 8-position due to electronic and steric effects directing electrophilic substitution.
This method benefits from the availability of quinoline-4-carbaldehyde as a starting material and avoids multiple protection/deprotection steps.
Formylation of 8-Bromoquinoline
Alternatively, 8-bromoquinoline can be subjected to formylation at the 4-position. The formylation is most commonly carried out using the Vilsmeier-Haack reaction, which employs reagents such as POCl3 and DMF to generate the electrophilic formylating species.
- Reaction conditions: Treatment of 8-bromoquinoline with POCl3 and DMF under reflux.
- Outcome: Introduction of the aldehyde group at the 4-position with good regioselectivity.
This approach requires the prior synthesis or availability of 8-bromoquinoline, which itself can be prepared by copper(II) bromide-mediated bromination of quinoline or via cross-coupling methods.
Copper(II) Bromide Mediated Bromination of Quinoline Derivatives
A reported method for synthesizing 8-bromoquinoline involves the reaction of quinoline or arylboronic acid derivatives with copper(II) bromide (CuBr2) in the presence of tetrabutylammonium bromide (TBAB) in aqueous media at elevated temperatures (around 100 °C) in sealed tubes. This method achieves high yields (~90%) of 8-bromoquinoline, which can then be formylated to the target aldehyde.
- Reaction conditions: CuBr2 (1.5 equiv), TBAB (catalytic), water, sealed tube, 5–12 hours at 100 °C.
- Workup: Extraction with ethyl acetate, drying, and purification by column chromatography.
- Yield: Approximately 90% for 8-bromoquinoline.
Subsequent formylation can be performed as described above to obtain this compound.
Multi-step Synthetic Sequences Involving Protection and Cross-Coupling
More complex synthetic routes have been developed in the context of total synthesis of related quinoline derivatives. For example, in the synthesis of tetracyclic quinoline alkaloids, brominated quinoline intermediates are subjected to Suzuki-Miyaura cross-coupling reactions followed by oxidation and intramolecular cyclization to install aldehyde or related functionalities.
- Key steps:
- Bromination of quinoline derivatives with NBS.
- Protection of hydroxy groups to improve coupling efficiency.
- Suzuki cross-coupling with boronic esters to introduce side chains.
- Oxidation of alkenes to α-ketols.
- Intramolecular aldol condensation and lactonization to form cyclic aldehyde-containing structures.
While these routes are more elaborate, they demonstrate the versatility of brominated quinoline intermediates in complex molecule synthesis and provide insights into functional group transformations relevant to aldehyde installation.
Comparative Data Table of Preparation Methods
Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Direct bromination of quinoline-4-carbaldehyde | Quinoline-4-carbaldehyde | NBS in DMF or Br2 in acetonitrile, RT/elevated temp | Moderate to High | Regioselective bromination at 8-position |
Formylation of 8-bromoquinoline | 8-Bromoquinoline | Vilsmeier-Haack (POCl3/DMF), reflux | High | Efficient formylation at 4-position |
CuBr2-mediated bromination + formylation | Quinoline or arylboronic acid | CuBr2, TBAB, water, 100 °C; then POCl3/DMF | ~90 (bromination) + high (formylation) | High yield bromination step; sequential formylation |
Multi-step synthesis with Suzuki coupling | Brominated quinoline derivatives | NBS bromination, Pd-catalyzed coupling, oxidation, cyclization | Variable | Used in complex synthesis; more steps involved |
Research Findings and Notes
- The copper(II) bromide-mediated bromination method is notable for its high efficiency and environmentally friendlier aqueous conditions.
- The Vilsmeier-Haack reaction remains the gold standard for introducing aldehyde groups on quinoline rings due to its regioselectivity and mild conditions.
- Protection of hydroxy groups and choice of protecting groups can significantly influence the success of cross-coupling reactions in multi-step syntheses involving brominated quinolines.
- Bromination at the 8-position is generally favored due to electronic effects, but careful control of reaction conditions is necessary to avoid polybromination or substitution at undesired positions.
- The aldehyde functionality at the 4-position is reactive and can be further derivatized, which is leveraged in the synthesis of biologically active quinoline derivatives.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-Bromoquinoline-4-carboxylic acid.
Reduction: 8-Bromoquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
8-Bromoquinoline-4-carbaldehyde serves as an essential building block in the synthesis of various quinoline derivatives. Its structure allows for multiple chemical transformations, making it a versatile precursor in organic synthesis. Common reactions include:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : This group can also be reduced to alcohols.
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, leading to various functionalized derivatives.
These reactions facilitate the development of compounds with potential pharmacological properties, enhancing its utility in drug discovery .
Biological Applications
Pharmacological Potential
The biological activity of 8-bromoquinoline derivatives has been extensively studied, particularly for their therapeutic applications. Key findings include:
- Anticancer Activity : Research indicates that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise as inhibitors of key enzymes involved in cancer progression .
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents .
- Neuroprotective Effects : Certain studies highlight the role of 8-hydroxyquinoline derivatives (related to 8-bromoquinoline) as iron-chelators, which may provide neuroprotective benefits in conditions like Alzheimer’s disease .
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The compound's reactivity allows it to participate in various coupling reactions that yield colored products suitable for textiles and coatings .
Case Study 1: Anticancer Activity
A study evaluated a series of 8-bromoquinoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized derivatives against pathogenic bacteria. The findings revealed several compounds with potent activity, suggesting their potential use as new antibiotics.
Mechanism of Action
The mechanism of action of 8-Bromoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group confer unique reactivity to the compound, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with 8-Bromoquinoline-4-carbaldehyde, differing primarily in substituent positions or additional functional groups:
Antimicrobial Activity
- This compound: Demonstrates strong activity against MRSA and MSSA, likely due to its ability to disrupt bacterial cell membranes or interfere with metalloenzymes via copper chelation .
- 6-Bromoquinoline-4-carbaldehyde: Positional isomerism (Br at C6 vs. C8) could reduce activity due to altered binding interactions with bacterial targets .
Coordination Chemistry
- This compound forms stable complexes with copper(II), which are hypothesized to enhance its bioactivity .
- Analogues like 7-Bromoquinoline-4-carboxylic acid (CAS: 31009-04-8) may exhibit different metal-binding behaviors due to the carboxylic acid group, favoring interactions with divalent cations like Zn²⁺ or Fe³⁺ .
Physicochemical Properties
- Lipophilicity: Fluorine substitution (e.g., 8-Bromo-7-fluoroquinoline-4-carbaldehyde) increases logP values, enhancing membrane permeability .
- Polarity: The formyl group in this compound increases polarity compared to methyl or carboxylic acid derivatives, affecting solubility and bioavailability .
Key Research Findings
Structure-Activity Relationship (SAR): The position of bromine (C8 vs. C6) and the nature of the C4 substituent (formyl vs. methyl) significantly influence antimicrobial potency . Fluorination at C7 (8-Bromo-7-fluoroquinoline-4-carbaldehyde) may improve pharmacokinetic properties but requires further biological validation .
Copper Complexation: this compound’s Cu(II) complexes exhibit enhanced stability compared to analogues with carboxylic acid groups, suggesting tailored applications in metallodrug design .
Crystallographic Insights: The absence of hydrogen bonds in this compound’s crystal structure contrasts with the more complex packing observed in methyl or carboxylic acid derivatives .
Biological Activity
8-Bromoquinoline-4-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
This compound is characterized by its bromine substituent and an aldehyde functional group, which enhance its reactivity. The compound can undergo various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
- Reduction : It can be reduced to yield an alcohol.
- Substitution : The bromine atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
The unique structure of this compound enables it to interact with multiple biological targets, influencing various cellular pathways. This property makes it a valuable precursor for synthesizing biologically active compounds.
Biological Activities
The biological activities of this compound have been investigated across several studies. Notably, it has shown potential in the following areas:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties, including antibacterial and antifungal activities. For instance, 8-Bromoquinoline derivatives have been tested against various pathogenic bacteria and fungi, demonstrating efficacy in inhibiting their growth .
Antitubercular Activity
A study focused on quinoline derivatives revealed that certain modifications led to enhanced activity against Mycobacterium tuberculosis. Compounds structurally similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Mtb, showing promising results .
Compound | MIC (µg/mL) | Activity |
---|---|---|
7i | 1 | Strong |
7m | 0.5 | Very Strong |
Antiviral Activity
Recent investigations have highlighted the antiviral potential of quinoline derivatives against various viral strains. For example, compounds derived from the quinoline scaffold exhibited potent activity against enterovirus D68 (EV-D68), with some derivatives showing a nearly tenfold increase in antiviral potency compared to earlier compounds .
Case Studies
-
Antitubercular Screening :
A study synthesized a series of 2-arylquinoline derivatives and screened them for antitubercular activity. Among the tested compounds, two derivatives showed significant inhibition against Mtb with MIC values below 10 µg/mL, suggesting that structural modifications could lead to more effective treatments . -
Antiviral Efficacy :
In a study assessing the antiviral properties of quinoline analogues against EV-D68, compound modifications led to enhanced activity. The structure-activity relationship (SAR) indicated that specific substitutions at the para position significantly improved efficacy .
Properties
IUPAC Name |
8-bromoquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKLRIAIMIKGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676540 | |
Record name | 8-Bromoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898391-87-2 | |
Record name | 8-Bromoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromoquinoline-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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